N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a dihydrobenzo[b][1,4]dioxin ring, a thiadiazole ring, and a furan ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely be planar and conjugated, leading to interesting electronic properties .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Novel synthetic pathways and the medicinal chemistry applications of structurally related compounds have been explored, providing a foundation for understanding how complex molecules like the one might be synthesized and applied in scientific research:
Synthesis of Novel Benzodifuranyl Compounds : A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, showcasing the potential for anti-inflammatory and analgesic applications. These compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), highlighting their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antibacterial Agents Design : Another study focused on the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, revealing a novel class of promising antibacterial agents. This research underlines the importance of structural design in developing new antimicrobial therapies, which might be relevant for the applications of complex molecules like the one specified (Palkar et al., 2017).
Antimicrobial and Docking Studies : Investigations into the antimicrobial efficacy and docking studies of certain thiazole and thiophene derivatives offer insights into how these molecules interact with biological targets. Such studies are crucial for drug development, providing a basis for the rational design of molecules with desired biological activities (Talupur et al., 2021).
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-10-7-13(11(2)28-10)17(25)21-18-22-23-19(30-18)29-9-16(24)20-12-3-4-14-15(8-12)27-6-5-26-14/h3-4,7-8H,5-6,9H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBLZZPAQNAEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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